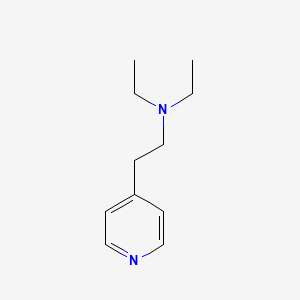
4-(2-Diethylaminoethyl)pyridine
説明
4-(2-Diethylaminoethyl)pyridine: is a chemical compound with the molecular formula C11H18N2 and a molecular weight of 178.28 g/mol . It is a derivative of pyridine, characterized by the presence of a diethylaminoethyl group attached to the fourth position of the pyridine ring. This compound is
生物活性
4-(2-Diethylaminoethyl)pyridine (CAS No. 67580-61-4) is a compound with significant biochemical relevance, particularly in the context of its interactions with various biological systems. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
- Molecular Formula : C11H18N2
- Molecular Weight : 178.28 g/mol
- IUPAC Name : N,N-diethyl-2-pyridin-4-ylethanamine
- InChI Key : KHPJCEUYRXYZBA-UHFFFAOYSA-N
This compound exhibits its biological effects through various mechanisms:
Anticancer Properties
Research indicates that derivatives of pyridine compounds, including this compound, have shown potential in cancer therapy. For instance:
- Inhibition of Kinases : Similar compounds have been reported to inhibit key kinases involved in cancer progression. The structural features of this compound may allow it to act as a scaffold for developing potent anticancer agents .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties:
- Bacterial Inhibition : Preliminary studies suggest that this compound exhibits activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Anticancer Activity : A study demonstrated that pyridine derivatives could inhibit FAK (Focal Adhesion Kinase), which is crucial in cancer cell migration and proliferation. The potential for this compound to act similarly warrants further investigation .
- Antimicrobial Studies : Research has shown that compounds with similar structures exhibit antibacterial properties. The exact mechanism remains under investigation but is thought to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
特性
IUPAC Name |
N,N-diethyl-2-pyridin-4-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-3-13(4-2)10-7-11-5-8-12-9-6-11/h5-6,8-9H,3-4,7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPJCEUYRXYZBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20289754 | |
| Record name | 4-(2-Diethylaminoethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67580-61-4 | |
| Record name | NSC63370 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63370 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2-Diethylaminoethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















